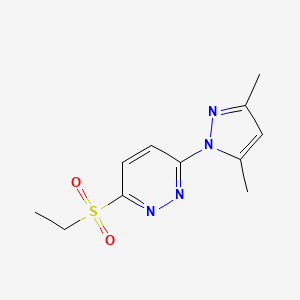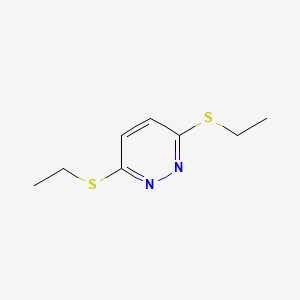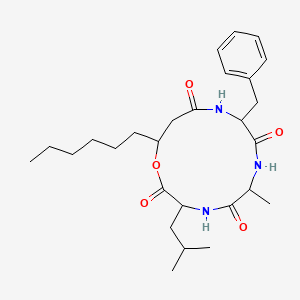![molecular formula C16H16F2O3 B14515282 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol CAS No. 62575-22-8](/img/structure/B14515282.png)
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol is an organic compound that features a butane-1,3-diol backbone with a phenyl group substituted at the 3-position The phenyl group is further substituted with a 2,4-difluorophenoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the preparation of the 2,4-difluorophenoxybenzene intermediate, which can be synthesized through a nucleophilic aromatic substitution reaction. This intermediate is then subjected to a Friedel-Crafts alkylation reaction with butane-1,3-diol to yield the final product. The reaction conditions often involve the use of strong acids or Lewis acids as catalysts, such as aluminum chloride or boron trifluoride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the butane-1,3-diol moiety can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield diketones or dicarboxylic acids, while reduction can produce diols or alkanes. Substitution reactions on the aromatic ring can introduce various functional groups, such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The presence of the 2,4-difluorophenoxy group can enhance its binding affinity and specificity towards these targets, leading to distinct biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[4-(2,4-Dichlorophenoxy)phenyl]butane-1,3-diol: Similar structure but with chlorine atoms instead of fluorine.
3-[4-(2,4-Dimethoxyphenoxy)phenyl]butane-1,3-diol: Similar structure but with methoxy groups instead of fluorine.
3-[4-(2,4-Dinitrophenoxy)phenyl]butane-1,3-diol: Similar structure but with nitro groups instead of fluorine.
Uniqueness
The presence of fluorine atoms in 3-[4-(2,4-Difluorophenoxy)phenyl]butane-1,3-diol imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its analogs with other substituents. These properties can enhance its performance in various applications, making it a valuable compound for research and development.
Propiedades
Número CAS |
62575-22-8 |
|---|---|
Fórmula molecular |
C16H16F2O3 |
Peso molecular |
294.29 g/mol |
Nombre IUPAC |
3-[4-(2,4-difluorophenoxy)phenyl]butane-1,3-diol |
InChI |
InChI=1S/C16H16F2O3/c1-16(20,8-9-19)11-2-5-13(6-3-11)21-15-7-4-12(17)10-14(15)18/h2-7,10,19-20H,8-9H2,1H3 |
Clave InChI |
RIWZRKVKIIDTKY-UHFFFAOYSA-N |
SMILES canónico |
CC(CCO)(C1=CC=C(C=C1)OC2=C(C=C(C=C2)F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(Hydroxymethyl)-2-methyl-1H-indol-1-yl]butanamide](/img/structure/B14515208.png)
![3-[(Benzylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14515216.png)
![6-[5-(4-Bromophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14515220.png)
![4-[(E)-(1H-Pyrazol-1-yl)diazenyl]-3H-pyrazol-3-one](/img/structure/B14515223.png)

![2-(2-Methylphenyl)-4-phenyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14515232.png)






![5-Bromo-2,3-dimethylnaphtho[1,2-B]thiophene](/img/structure/B14515271.png)

